![molecular formula C25H21N3O2 B2927813 8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-49-9](/img/structure/B2927813.png)

8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

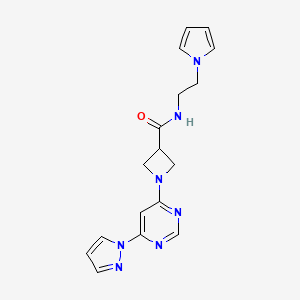

The compound “8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

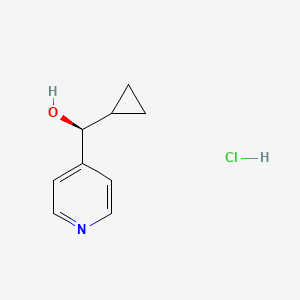

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also contains ethoxy, methoxy, and phenyl substituents .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Structural and Aggregation Properties

Research by Portilla et al. (2005) on dihydrobenzopyrazoloquinolines, closely related to the chemical , explores how substitution affects the dimensionality of supramolecular aggregation. They found that molecules of related structures are linked into complex frameworks by a combination of hydrogen bonds, highlighting the significance of molecular design in influencing material properties (J. Portilla, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2005).

Microwave-Assisted Synthesis

Mogilaiah, Sudhakar, and Reddy (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, a process that significantly enhances the reaction rate and yield compared to conventional methods. This study highlights the efficiency of microwave irradiation in the synthesis of complex quinoline derivatives (K. Mogilaiah, G. Sudhakar, & N. Reddy, 2003).

Novel Synthesis Methods

A study by Kurasawa et al. (1987) introduced a new method for synthesizing novel quinoxalinylpyrazolo[5,1-c][1,2,4]triazines, showcasing innovative pathways for creating complex heterocyclic compounds. This research contributes to the toolkit of synthetic chemists designing novel molecules with potential applications in various fields (Y. Kurasawa et al., 1987).

Potential Biological Applications

The synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, as reported by Kasiotis et al. (2006), suggests potential ligands for the estrogen receptor. Such studies indicate the therapeutic potential of these compounds, hinting at their application in drug discovery and medicinal chemistry (K. Kasiotis, N. Fokialakis, & S. Haroutounian, 2006).

Antimicrobial Properties

Research on pyrazolo[3,4-d]pyrimidine derivatives by Holla et al. (2006) examines their potential as antimicrobial agents. This study underscores the importance of heterocyclic compounds in developing new treatments for infectious diseases (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, & N. S. Shetty, 2006).

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to display significant anti-proliferative activity through various mechanisms .

Mode of Action

Many novel derivatives of quinoline have been reported to disrupt cell migration, intercalate dna, inhibit angiogenesis, and induce apoptosis .

Biochemical Pathways

Quinoline derivatives have been known to inhibit the vegfr-2 pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

The most promising analogue, 2-tert-butylprimaquine, displayed potent in vitro antimalarial activity, which was superior to that of cq . This suggests that the compound may have good bioavailability.

Result of Action

It has been reported that quinoline derivatives have significant anti-proliferative activity .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may be stable under various environmental conditions.

Future Directions

Properties

IUPAC Name |

8-ethoxy-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-3-30-18-13-14-21-19(15-18)25-20(16-26-21)24(17-9-5-4-6-10-17)27-28(25)22-11-7-8-12-23(22)29-2/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGSDYXBAZZPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)